REACTION_CXSMILES
|
[F:1][C:2]([F:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:5])=[O:4].[CH:11]1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[CH3:11][O:4][C:3](=[O:5])[C:2]([F:10])([F:1])[CH2:6][C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(CC(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred with methanol (50 ml) for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude ester as an oil (8.4 g)
|
Type
|
CUSTOM
|
Details
|
The oil was purified by column chromatography on silica gel column and elution with a 0-100% ethyl acetate/toluene gradient
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)O)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |